Loceryl

Catalog No.
S8171931
CAS No.
M.F
C21H36ClNO
M. Wt
354.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loceryl

Product Name

Loceryl

IUPAC Name

2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride

Molecular Formula

C21H36ClNO

Molecular Weight

354.0 g/mol

InChI

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H

InChI Key

XZKWIPVTHGWDCF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl

Amorolfine hydrochloride (the active ingredient in Loceryl) is a morpholine-class antifungal active pharmaceutical ingredient (API) characterized by its extreme lipophilicity (partition coefficient >1,000 in n-octanol/buffer) and specific dual-action mechanism targeting ergosterol biosynthesis [1]. In industrial and pharmaceutical procurement, it is primarily sourced for non-aqueous, film-forming topical formulations, such as 5% nail lacquers. Unlike systemic allylamines or water-soluble salts, amorolfine hydrochloride is optimized for sustained local delivery in keratin-rich matrices. Its specific solubility profile—slightly soluble in water (9.32 mg/mL) but highly soluble in ethanol and butyl acetate—facilitates seamless integration with hydrophobic film-forming polymers like Eudragit E100 or Avalure UR 450 [2]. Its stability in volatile solvent systems and established baseline activity make it a critical raw material for specialized transungual drug delivery manufacturing.

Substituting amorolfine hydrochloride with other topical or systemic antifungals, such as terbinafine or ciclopirox, fundamentally alters formulation stability, matrix penetration, and clinical resistance profiles. Terbinafine, while highly active in vitro, exhibits excessive keratin binding that severely limits its unbound, bioavailable fraction in nail plates, rendering it suboptimal for lacquer-based topical delivery [1]. Ciclopirox relies on a different mechanism of action (metal chelation) and typically requires a higher API loading (8% vs. 5% for amorolfine) to achieve comparable efficacy, which alters the viscosity and drying dynamics of the lacquer [2]. Furthermore, amorolfine's unique dual inhibition of sterol synthesis means that substituting it with single-target azoles or allylamines significantly increases the risk of pathogen resistance, a critical failure point that compromises the commercial viability of long-term topical therapies.

Keratin-Unbound Bioavailability in Transungual Matrices

The efficacy of a topical nail formulation depends on the API maintaining a concentration above the MIC90 in the deep nail bed without being fully sequestered by keratin. Ex vivo MALDI-FTICR imaging demonstrates that amorolfine achieves a significantly higher keratin-unbound active fraction in human mycotic toenails compared to terbinafine [1]. When formulated as lacquers, the median multiplicity of the MIC90 for the keratin-unbound fraction is 7.4 for amorolfine, compared to just 0.8 for terbinafine [1].

Evidence DimensionMedian multiplicity of the MIC90 (keratin-unbound fraction)
Target Compound DataAmorolfine 5% lacquer (7.4-fold MIC90)
Comparator Or BaselineTerbinafine 7.8% lacquer (0.8-fold MIC90)
Quantified DifferenceAmorolfine maintains a >9-fold higher relative unbound active concentration than terbinafine.
ConditionsEx vivo human mycotic toenails analyzed via MALDI-FTICR imaging 3 hours post-treatment.

For formulators, this confirms that amorolfine is superior to terbinafine for topical nail applications because it remains bioavailable rather than being neutralized by keratin binding.

Potency Against Dermatophytes and API Loading Efficiency

Amorolfine demonstrates superior in vitro potency against a broad spectrum of dermatophytes compared to standard topical alternatives like ciclopirox, which directly impacts required formulation concentrations. In standardized microdilution assays evaluating clinical isolates of dermatophytes (including Trichophyton rubrum), amorolfine achieved an MIC90 of 0.25 μg/mL [1]. Under identical assay conditions, ciclopirox required double the concentration to achieve the same inhibition, yielding an MIC90 of 0.5 μg/mL [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC90) against clinical dermatophyte strains
Target Compound DataAmorolfine (0.25 μg/mL)
Comparator Or BaselineCiclopirox (0.5 μg/mL)
Quantified DifferenceAmorolfine is twice as potent (requires half the concentration) as ciclopirox to inhibit 90% of tested dermatophyte strains.
ConditionsIn vitro microdilution assay against 400 dermatophyte clinical isolates.

The higher potency of amorolfine allows for lower API loading in final formulations (5% vs 8%), reducing raw material consumption and minimizing polymer matrix disruption.

Dual-Target Inhibition in Ergosterol Biosynthesis

Unlike azoles and allylamines, which inhibit single enzymes in the ergosterol pathway, amorolfine functions as a morpholine-class dual inhibitor. It simultaneously blocks Δ14-sterol reductase and Δ7-Δ8-isomerase [1]. This dual mechanism forces the accumulation of the abnormal sterol ignosterol while depleting ergosterol. Because the pathogen must acquire simultaneous mutations in two distinct genes to develop target-based resistance, amorolfine exhibits a significantly lower resistance potential compared to single-target comparators like terbinafine [1].

Evidence DimensionNumber of enzymatic targets in the ergosterol biosynthesis pathway
Target Compound DataAmorolfine (2 targets: Δ14-reductase and Δ7-Δ8-isomerase)
Comparator Or BaselineTerbinafine / Azoles (1 target: squalene epoxidase or 14α-demethylase)
Quantified DifferenceAmorolfine requires a 2-gene mutation for target-site resistance, whereas comparators require only a 1-gene mutation.
ConditionsBiochemical pathway analysis of fungal cell membrane synthesis.

Procuring a dual-target API ensures a longer commercial lifecycle for the resulting therapeutic product by drastically reducing the incidence of clinical resistance.

Hydrophobic Film-Forming Nail Lacquer Formulations

Due to its high lipophilicity and specific solubility in ethanol and butyl acetate, amorolfine hydrochloride is the API of choice for non-aqueous, sustained-release nail lacquers. It is specifically compatible with hydrophobic film-forming polymers such as Eudragit E100 and Avalure UR 450, allowing formulators to achieve optimal drying times and water resistance while maintaining a 5% API load that effectively penetrates the nail plate [1].

Transungual Delivery System Optimization and Enhancer Testing

Amorolfine serves as the gold-standard baseline API in transungual permeation research. Because its keratin-unbound fraction is highly characterized, it is the ideal target compound for testing novel chemical penetration enhancers (e.g., thioglycolic acid, urea) or physical enhancement devices (e.g., fractional CO2 lasers) aimed at further increasing API accumulation in the deep nail bed [2].

Development of Combination Antifungal Therapies

Given its unique dual-inhibition mechanism (Δ14-reductase and Δ7-Δ8-isomerase), amorolfine is highly suitable for research into synergistic combination therapies. In vitro checkerboard assays demonstrate additive or synergistic effects when amorolfine is combined with oral systemic agents like terbinafine, making it a critical compound for R&D teams developing multi-modal treatment protocols for recalcitrant non-dermatophyte mold infections [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

353.2485425 g/mol

Monoisotopic Mass

353.2485425 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-14-2024

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